

# (Chloromethyl)cyclobutane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (Chloromethyl)cyclobutane

Cat. No.: B1603130

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## Abstract

**(Chloromethyl)cyclobutane** is a halogenated cycloalkane that serves as a versatile building block in organic synthesis. Its strained four-membered ring and reactive chloromethyl group make it a valuable intermediate for the introduction of the cyclobutane moiety into a wide range of molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a thorough overview of the chemical and physical properties of **(chloromethyl)cyclobutane**, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic characteristics.

## Chemical Properties and Safety Information

**(Chloromethyl)cyclobutane**, with the CAS number 78415-89-1, is a colorless liquid with the molecular formula C<sub>5</sub>H<sub>9</sub>Cl.[1][2] Its molecular weight is 104.58 g/mol .[1]

Table 1: Physical and Chemical Properties of **(Chloromethyl)cyclobutane**

Property	Value	Source
CAS Number	78415-89-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Cl	<a href="#">[1]</a>
Molecular Weight	104.58 g/mol	<a href="#">[1]</a>
Boiling Point	Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the boiling point is 123-124 °C.	-
Density	Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the density is 1.326 g/mL at 25 °C.	-
Refractive Index	Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the refractive index is n <sub>20</sub> /D 1.48.	-
XLogP3	2.1	<a href="#">[1]</a>

#### Safety and Handling:

**(Chloromethyl)cyclobutane** is classified as a highly flammable liquid and vapor.[\[1\]](#) It is harmful if swallowed and causes skin and eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

#### GHS Hazard Statements:[\[1\]](#)

- H225: Highly flammable liquid and vapor.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.

- H335: May cause respiratory irritation.

## Synthesis of (Chloromethyl)cyclobutane

The synthesis of **(chloromethyl)cyclobutane** can be achieved through various methods, primarily involving the chlorination of cyclobutanemethanol or the reaction of a cyclobutylmethyl derivative with a chloride source.

### From Cyclobutanemethanol

A common and direct method for the preparation of **(chloromethyl)cyclobutane** is the reaction of cyclobutanemethanol with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ), in the presence of a base like pyridine to neutralize the  $\text{HCl}$  byproduct.

Experimental Protocol:

Materials:

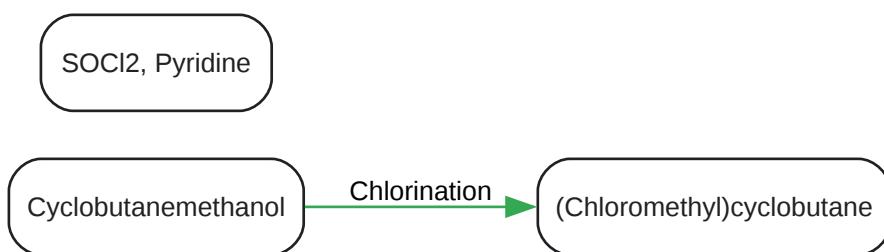
- Cyclobutanemethanol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclobutanemethanol (1.0 eq) in anhydrous diethyl ether.
- Cool the solution to 0 °C using an ice bath.

- Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
- After the addition of thionyl chloride, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain **(chloromethyl)cyclobutane**.

Diagram 1: Synthesis of **(Chloromethyl)cyclobutane** from Cyclobutanemethanol



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Caption: Reaction scheme for the synthesis of **(chloromethyl)cyclobutane**.

## Reactivity of **(Chloromethyl)cyclobutane**

The reactivity of **(chloromethyl)cyclobutane** is dominated by the presence of the primary alkyl chloride. It readily undergoes nucleophilic substitution reactions and can be used to form organometallic reagents.

## Nucleophilic Substitution

**(Chloromethyl)cyclobutane** is an excellent substrate for  $S_N2$  reactions, where the chloride is displaced by a variety of nucleophiles.

Example: Synthesis of (Azidomethyl)cyclobutane

Experimental Protocol:

Materials:

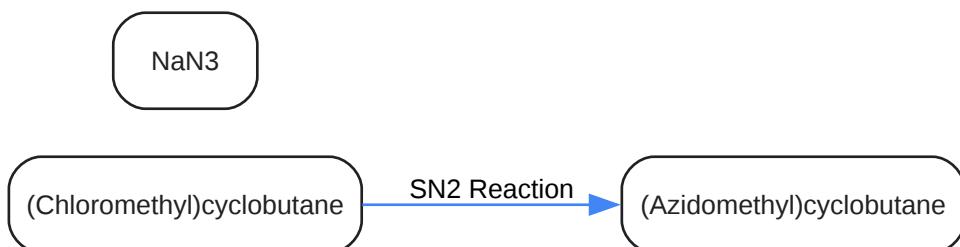
- **(Chloromethyl)cyclobutane**
- Sodium azide ( $NaN_3$ )
- Dimethylformamide (DMF)
- Deionized water
- Diethyl ether
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **(chloromethyl)cyclobutane** (1.0 eq) in DMF.
- Add sodium azide (1.2 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into deionized water.
- Extract the aqueous mixture with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the organic phase under reduced pressure to yield crude (azidomethyl)cyclobutane, which can be purified further by distillation or chromatography.

Diagram 2: Nucleophilic Substitution on **(Chloromethyl)cyclobutane**



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Caption: Synthesis of (azidomethyl)cyclobutane via nucleophilic substitution.

## Grignard Reagent Formation

**(Chloromethyl)cyclobutane** can be converted to its corresponding Grignard reagent, cyclobutylmethylmagnesium chloride. This organometallic reagent is a powerful nucleophile for forming carbon-carbon bonds.

Experimental Protocol:

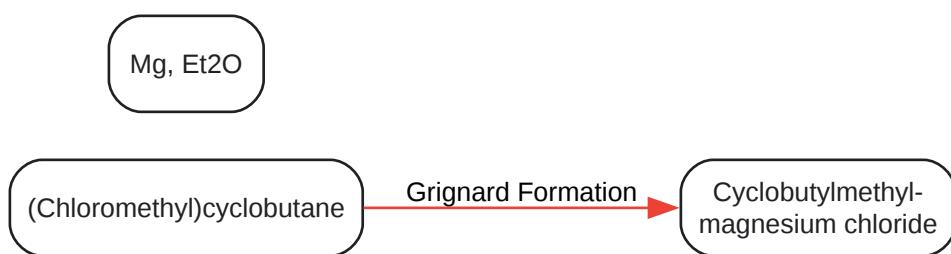
Materials:

- **(Chloromethyl)cyclobutane**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (for initiation)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Activate the magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
- Add a small crystal of iodine.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- In a dropping funnel, prepare a solution of **(chloromethyl)cyclobutane** (1.0 eq) in anhydrous diethyl ether.
- Add a small amount of the **(chloromethyl)cyclobutane** solution to the magnesium. The reaction is initiated as the iodine color fades and gentle refluxing begins.
- Once initiated, add the remaining **(chloromethyl)cyclobutane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of cyclobutylmethylmagnesium chloride can be used directly in subsequent reactions.

Diagram 3: Formation of Cyclobutylmethylmagnesium Chloride



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Caption: Preparation of the Grignard reagent from **(chloromethyl)cyclobutane**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **(chloromethyl)cyclobutane** is not readily available in the public domain. The following information is based on predicted values and analysis of related compounds.

Table 2: Predicted Spectroscopic Data for **(Chloromethyl)cyclobutane**

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	- Multiplet around 1.5-2.2 ppm for the cyclobutane ring protons. - A doublet around 3.5 ppm for the -CH <sub>2</sub> Cl protons.
<sup>13</sup> C NMR	- Resonances for the cyclobutane ring carbons between 20-40 ppm. - A resonance for the -CH <sub>2</sub> Cl carbon around 45-55 ppm.
IR Spectroscopy	- C-H stretching vibrations for the cyclobutane ring and methylene group around 2850-3000 cm <sup>-1</sup> . - C-Cl stretching vibration in the range of 650-800 cm <sup>-1</sup> .
Mass Spectrometry	- Molecular ion peak (M <sup>+</sup> ) at m/z 104 and 106 in a roughly 3:1 ratio due to the chlorine isotopes ( <sup>35</sup> Cl and <sup>37</sup> Cl). - Fragmentation may involve the loss of a chlorine radical (M <sup>+</sup> - 35/37) and fragmentation of the cyclobutane ring, leading to characteristic daughter ions.

## Conclusion

**(Chloromethyl)cyclobutane** is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a valuable tool for the synthesis of complex molecules containing the cyclobutane motif. While comprehensive experimental physical and spectroscopic data are not widely published, its properties can be reasonably predicted based on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this important chemical building block in research and development.

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## References

- 1. (Chloromethyl)cyclobutane | C5H9Cl | CID 23446147 - PubChem  
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- 2. Cyclobutane, (chloromethyl)- | 78415-89-1 [chemicalbook.com]
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